Product packaging for 4-[4-(4-nitrophenoxy)butyl]morpholine(Cat. No.:)

4-[4-(4-nitrophenoxy)butyl]morpholine

Cat. No.: B4950076
M. Wt: 280.32 g/mol
InChI Key: SBINKGYXGYWIAC-UHFFFAOYSA-N
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Description

Contextual Significance of Morpholine-Containing Chemical Entities in Research Chemistry

The morpholine (B109124) ring is a heterocyclic amine that is a prevalent structural motif in a vast number of compounds with significant biological activities. nih.govresearchgate.net It is considered a "privileged" scaffold in medicinal chemistry because its incorporation into a molecule can confer advantageous physicochemical, biological, and metabolic properties. nih.govnih.gov

Several key features contribute to the significance of the morpholine moiety:

Physicochemical Properties: The presence of both an ether oxygen and an amine nitrogen in the six-membered ring gives morpholine a unique profile. nih.govacs.org The nitrogen atom provides basicity, while the oxygen atom can act as a hydrogen bond acceptor. nih.govacs.org This combination influences a molecule's solubility, lipophilicity, and permeability, which are critical factors for drug-like properties. nih.govacs.org Specifically, the pKa value of morpholine is similar to the pH of blood, which can enhance solubility and the ability to cross the blood-brain barrier. nih.govacs.org

Pharmacokinetic and Metabolic Profile: The morpholine ring can improve a compound's metabolic stability. nih.govresearchgate.net It has been shown to have a favorable profile with respect to cytochrome P450 enzymes, such as CYP3A4, and can exhibit prolonged bioavailability and optimal clearance. acs.org

Structural Role: The flexible chair-like conformation of the morpholine ring allows it to act as a versatile scaffold, orienting appended chemical groups in specific spatial arrangements to interact effectively with biological targets. nih.govacs.org

Biological Activities: Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidepressant effects. nih.govresearchgate.nete3s-conferences.org This broad spectrum of activity has led to the inclusion of the morpholine scaffold in numerous approved drugs, such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. researchgate.netwikipedia.org

The utility of the morpholine ring is further highlighted by its role in central nervous system (CNS) drug discovery. Its well-balanced lipophilic-hydrophilic nature and conformational flexibility make it a valuable component for designing molecules that can effectively penetrate the blood-brain barrier. nih.govacs.org In CNS-active compounds, the morpholine moiety can enhance potency, serve as a scaffold, and modulate pharmacokinetic and pharmacodynamic properties. nih.govacs.org

Table 1: Examples of Approved Drugs Containing the Morpholine Scaffold

Drug Name Therapeutic Class
Linezolid Antibiotic
Gefitinib Anticancer
Doxapram Analeptic
Phendimetrazine Anorectic
Moclobemide Antidepressant
Reboxetine Antidepressant
Aprepitant Anxiolytic/Antidepressant

Rationale for Investigating 4-[4-(4-nitrophenoxy)butyl]morpholine and its Structural Class in Chemical Biology

The investigation of this compound and its structural class in chemical biology is driven by the distinct properties of its constituent parts: the morpholine ring, the nitrophenoxy group, and the butyl linker.

The morpholine ring , as previously discussed, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its presence suggests the potential for favorable drug-like properties, including enhanced solubility and metabolic stability. nih.govacs.org The morpholine moiety is often incorporated into molecules to improve their pharmacokinetic profiles and to serve as a versatile synthetic building block. nih.govresearchgate.net

The nitrophenoxy group is a key feature that warrants investigation. Nitroaromatic compounds are known to be useful precursors in chemical synthesis. For instance, the nitro group can be readily reduced to an amino group, providing a handle for further chemical modifications. mdpi.com This makes compounds like this compound valuable intermediates for creating libraries of related molecules for structure-activity relationship (SAR) studies. mdpi.comresearchgate.net In some contexts, the nitro group itself can be important for biological activity. For example, some 2-(p-nitrophenyl)-substituted morpholines have been studied for their adrenergic-stimulating activity. nih.gov

The butyl linker connecting the morpholine and nitrophenoxy moieties provides a degree of conformational flexibility. The length and nature of this linker can significantly influence how the molecule interacts with biological targets. Altering the linker is a common strategy in drug design to optimize binding affinity and specificity.

The combination of these three structural elements in this compound creates a molecule with potential for diverse biological activities. The morpholine provides a favorable scaffold, the nitrophenoxy group offers a site for chemical elaboration and potential bioactivity, and the butyl linker allows for spatial optimization. This makes the compound and its analogs interesting candidates for screening in various biological assays, such as those for anticancer, antimicrobial, or enzyme inhibitory activity. researchgate.netnih.gov

Table 2: Structural Components of this compound and Their Significance in Chemical Biology

Structural Component Rationale for Investigation
Morpholine Ring Privileged scaffold, imparts favorable physicochemical and pharmacokinetic properties. nih.govnih.gov
Nitrophenoxy Group Precursor for further chemical synthesis (reduction of nitro to amine). mdpi.com Potential for direct contribution to biological activity. nih.gov
Butyl Linker Provides conformational flexibility, allowing for optimization of interactions with biological targets.

Overview of Current Academic Research Trajectories Related to Nitrophenoxy- and Butyl-Substituted Morpholine Derivatives

Current academic research on nitrophenoxy- and butyl-substituted morpholine derivatives is multifaceted, touching upon synthesis, structural analysis, and the exploration of their biological potential.

A significant area of research involves the synthesis of these and related compounds. The preparation of 4-(4-nitrophenyl)morpholine (B78992), a closely related analog, has been reported through nucleophilic aromatic substitution reactions. mdpi.comresearchgate.net These synthetic efforts are often aimed at creating libraries of compounds for biological screening. For instance, 4-(4-nitrophenyl)morpholin-3-one (B139987) has been used as a reagent in the preparation of various morpholine-based pharmaceuticals. chemicalbook.com The development of efficient synthetic routes is crucial for accessing a diverse range of derivatives with varied substitution patterns on the aromatic ring and the morpholine nucleus. chemrxiv.orgnih.gov

Structural characterization is another key research trajectory. X-ray crystallography and other analytical techniques are employed to determine the precise three-dimensional structure of these molecules. researchgate.netnih.gov Understanding the solid-state conformation, such as the chair conformation of the morpholine ring and the orientation of the substituents, provides insights into their potential interactions with biological macromolecules. researchgate.net For example, the crystal structure of 4-(4-nitrophenyl)morpholine has been determined and shows that the morpholine ring adopts a chair conformation. nih.gov

The exploration of biological activities is a primary driver of research in this area. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides a strong rationale for its investigation. For example, derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their anticancer activity. nih.gov Furthermore, other substituted morpholines have been explored for a wide range of biological effects, including as antimicrobial agents and for their impact on the central nervous system. nih.govnih.gov Research into 5-nitrofuran derivatives, which also contain a nitro group, has shown promising antimicrobial activity, suggesting that the nitrophenoxy moiety could be a valuable pharmacophore. nih.gov

The general research trajectory for this class of compounds involves leveraging the established benefits of the morpholine scaffold while exploring the chemical space afforded by the nitrophenoxy and butyl substituents to discover novel compounds with potential therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4 B4950076 4-[4-(4-nitrophenoxy)butyl]morpholine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-nitrophenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-16(18)13-3-5-14(6-4-13)20-10-2-1-7-15-8-11-19-12-9-15/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBINKGYXGYWIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Investigations of 4 4 4 Nitrophenoxy Butyl Morpholine and Its Analogs

Contribution of the Morpholine (B109124) Ring System to Biological Activity Modulation

The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacological profiles. researchgate.netnih.gov Its inclusion is valued for its advantageous physicochemical, metabolic, and biological properties. nih.gov The morpholine moiety, a saturated N,O-heterocycle, can enhance aqueous solubility, act as a hydrogen bond acceptor via its oxygen atom, and improve the pharmacokinetic properties of a compound. acs.orgnih.govnih.gov

In the context of drug design for the central nervous system (CNS), the morpholine ring is particularly valuable. It possesses a weak basic nitrogen atom and a flexible chair-like conformation, which, combined with its hydrophilic nature, can help modulate a molecule's ability to cross the blood-brain barrier. acs.orgnih.govnih.govacs.org The morpholine ring can serve as a scaffold to correctly orient other functional groups for optimal interaction with a biological target or can itself be a key component of the pharmacophore, directly interacting with the active site of an enzyme or receptor. nih.govacs.org

Positional and Substituent Effects on the Morpholine Moiety

For instance, in a series of quinoline (B57606) derivatives designed as cholinesterase inhibitors, the inclusion of an unsubstituted morpholine ring was a key design element. nih.gov In other studies, SAR analyses have concluded that an unsubstituted morpholine moiety is crucial for potent activity in certain chalcone-substituted anticancer agents. e3s-conferences.org However, substitutions can also be beneficial. In a different series of compounds, 4-methyl and 4-phenyl substituents on a morpholine ring were found to be the most potent caspase 3 inhibitors. e3s-conferences.org

Stereochemical Influence of the Morpholine Ring Conformation on Activity

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, affecting everything from target binding to metabolic stability. nih.gov The morpholine ring typically adopts a stable chair conformation. nih.govresearchgate.net When substituents are present on the ring, they can occupy either axial or equatorial positions, leading to different spatial arrangements that can profoundly impact interactions with a biological target.

For example, in a structural study of 4-(4-nitrophenyl)thiomorpholine, a related compound, the 4-nitrophenyl group was found to occupy a quasi-axial position on the thiomorpholine (B91149) ring. mdpi.com In contrast, in the crystal structure of 4-(4-nitrophenyl)morpholine (B78992), the same group is in a quasi-equatorial position. mdpi.com This difference in the substituent's orientation, dictated by the heteroatom in the ring (sulfur vs. oxygen), highlights how subtle structural changes can alter the three-dimensional shape of the molecule. Such conformational differences can be critical for achieving the correct orientation for binding within a specific receptor or enzyme active site.

General principles of stereochemistry in drug action show that one enantiomer or diastereomer of a chiral drug is often significantly more potent than the others. nih.gov This stereoselectivity can arise from differential binding at the target site or from stereospecific transport mechanisms. nih.gov Therefore, the specific conformation and stereochemistry of the substituted morpholine ring system are critical determinants of the biological activity of its derivatives.

Role of the 4-Nitrophenoxy Moiety in Modulating Biological Activity

The 4-nitrophenoxy moiety is a key structural feature that significantly influences the electronic properties and binding capabilities of the parent compound. This group consists of a phenyl ring substituted with a nitro group, connected to the rest of the molecule via an ether linkage.

Impact of Nitro Group Position and Substitutions on the Phenyl Ring

The nitro group (NO₂) is a potent electron-withdrawing group, and its position on the phenyl ring is crucial for its effect on the molecule's reactivity and biological interactions. nih.gov When attached to an aromatic ring, the nitro group's strong electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). youtube.comresearchgate.net

The position of the nitro group determines the distribution of electron density across the ring through resonance effects. The electron-withdrawing effect is most pronounced when the nitro group is at the ortho or para positions relative to the ether linkage. youtube.comresearchgate.net This is because the negative charge in the intermediate formed during a nucleophilic attack can be delocalized onto the nitro group, stabilizing the transition state. A nitro group at the meta position does not offer this resonance stabilization and thus has a much weaker activating effect. youtube.com In the case of 4-[4-(4-nitrophenoxy)butyl]morpholine, the para-positioning of the nitro group maximally enhances the electron-deficient nature of the phenyl ring.

Studies on various classes of compounds have confirmed the importance of the nitro group's position. For instance, in a series of nitro-containing chalcones, the position of the nitro group was found to be a determining factor for their anti-inflammatory and vasorelaxant activities. mdpi.com Similarly, research on the mutagenicity of nitro-polycyclic aromatic hydrocarbons showed that compounds with a nitro group at certain positions were significantly more potent, which was attributed to the distance and geometry of interaction with DNA after metabolic activation. digitellinc.com

Significance of the Ether Linkage on Compound Activity

The ether linkage (C-O-C) connecting the nitrophenyl group to the butyl chain is not merely a spacer; it imparts specific properties to the molecule. The oxygen atom is a hydrogen bond acceptor, and the linkage provides a degree of rotational flexibility. This flexibility allows the nitrophenoxy moiety to adopt various conformations, which can be crucial for optimizing binding to a biological target.

Influence of the Butyl Linker on the Compound's Biological Profile

The four-carbon alkyl (butyl) chain serves as a flexible linker connecting the morpholine ring and the 4-nitrophenoxy moiety. The length and composition of this linker are critical for determining the biological activity of bifunctional molecules. nih.gov

The primary role of the butyl linker is to establish the optimal distance and spatial orientation between the two terminal pharmacophoric groups (morpholine and nitrophenoxy). This allows them to simultaneously or sequentially interact with their respective binding sites on a biological target. Research on various classes of drugs, including Proteolysis Targeting Chimeras (PROTACs), has shown that linker length is a critical parameter; a linker that is too short may prevent effective binding due to steric hindrance, while one that is too long might lead to a loss of potency due to excessive flexibility and an unfavorable entropic cost upon binding. nih.gov

In a study on N-alkylmorpholine derivatives, the length of the alkyl chain was directly correlated with antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). A clear structure-activity relationship was established where compounds with shorter chains (less than five carbons) were inactive, while those with longer chains (12-16 carbons) showed the highest bactericidal effects. chemrxiv.org This demonstrates that the lipophilicity and length of the alkyl chain are key determinants of activity, likely by facilitating interaction with or transport across bacterial cell membranes. The four-carbon length of the butyl linker in this compound provides a specific balance of flexibility and lipophilicity that defines its biological profile.

Data Tables

Table 1: Effect of Alkyl Linker Length on Antibacterial Activity of N-Alkylmorpholinium Salts against MRSA (Illustrative Data based on Analogs)

Compound (Analog)Alkyl Chain LengthAntibacterial Activity (MIC in µg/mL)
N-Methylmorpholine Derivative1Inactive
N-Pentylmorpholine Derivative5Low Activity
N-Dodecylmorpholine Derivative123.9
N-Hexadecylmorpholine Derivative163.9
N-Octadecylmorpholine Derivative18Reduced Activity
Data derived from studies on analogous N-alkylmorpholine derivatives to illustrate the principle of linker length dependency. chemrxiv.org

Table 2: Influence of Nitro Group Position on Reactivity (General Principle)

Position of NO₂ on Phenyl Ring (Relative to Leaving Group)Effect on Nucleophilic Aromatic Substitution RateRationale
OrthoStrong ActivationResonance stabilization of intermediate
MetaWeak ActivationInductive effect only; no resonance stabilization
ParaStrong ActivationResonance stabilization of intermediate
This table illustrates a general chemical principle relevant to the 4-nitrophenoxy moiety. youtube.comresearchgate.net

Effects of Alkyl Chain Length and Flexibility on Pharmacological Interactions

The length and flexibility of the alkyl chain connecting the morpholine ring to the phenoxy group are paramount in modulating the pharmacological activity of 4-(phenoxyalkyl)morpholine derivatives. Research on analogous compound series has consistently demonstrated that variations in the number of methylene (B1212753) units in this linker directly impact binding affinity and efficacy at various receptors.

For instance, in a series of 4-alkylmorpholine N-oxides, the length of the alkyl chain was shown to have a positive correlation with cytotoxic activity in Ehrlich ascites carcinoma cells. The optimal number of carbon atoms in the alkyl chain for this particular activity was determined to be between 15 and 16. This highlights that a certain degree of lipophilicity and spatial orientation, dictated by the chain length, is crucial for effective interaction with the biological target.

While specific data for the systematic variation of the butyl chain (n=4) in this compound is not extensively available in publicly accessible literature, studies on closely related structures provide valuable insights. For example, in a series of quinoline derivatives bearing a morpholine moiety, the length of the methylene linker was found to be a critical determinant of their cholinesterase inhibitory activity. These findings strongly suggest that an optimal chain length exists for this compound to achieve maximal potency at its intended biological target. A chain that is too short may not allow the morpholine and phenoxy moieties to adopt the optimal conformation for binding, while an excessively long and flexible chain could lead to a decrease in affinity due to entropic penalties or non-productive binding modes.

Table 1: Hypothetical Data on the Effect of Alkyl Chain Length on Receptor Binding Affinity

CompoundAlkyl Chain Length (n)Receptor Affinity (Ki, nM)
Analog 11150
Analog 2275
Analog 3325
This compound 4 10
Analog 5550
Analog 66200

This table presents hypothetical data to illustrate the concept that receptor affinity is often dependent on the alkyl chain length, with an optimal length providing the best fit for the receptor's binding pocket.

Impact of Linker Substitutions on Activity and Selectivity

Substitutions on the phenoxy linker of this compound significantly influence its activity and selectivity. The 4-nitro group, in particular, is a strong electron-withdrawing group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, within a receptor's binding site.

Furthermore, replacing the nitro group with other substituents, such as halogens, alkyl, or alkoxy groups, would systematically modify the lipophilicity, polarity, and hydrogen-bonding capacity of the phenoxy moiety. These modifications are a standard strategy in medicinal chemistry to fine-tune the potency and selectivity of a lead compound. For instance, replacing the nitro group with a less electron-withdrawing group might decrease potency if a specific electronic interaction is required for activity. Conversely, introducing a different substituent could lead to new, favorable interactions with the receptor, potentially increasing affinity or altering selectivity.

Table 2: Hypothetical Data on the Impact of Phenyl Ring Substituents on Activity

CompoundSubstituent at 4-positionActivity (IC50, µM)
This compound -NO2 0.5
Analog 7-H5.2
Analog 8-Cl1.1
Analog 9-CH33.8
Analog 10-OCH32.5

This table presents hypothetical data to illustrate how different substituents on the phenyl ring can modulate the biological activity of the compound.

Comparative SAR Studies with Other Structurally Related Morpholine Derivatives

Comparative SAR studies with other structurally related morpholine derivatives provide a broader context for understanding the key structural features required for a desired pharmacological effect. The morpholine ring itself is a critical pharmacophoric element, often contributing to improved solubility and metabolic stability. researchgate.net

When comparing this compound to other morpholine-containing compounds targeting similar receptors, such as sigma receptors, common structural motifs often emerge. These typically include a basic amine (the morpholine nitrogen), a hydrophobic region (the phenoxybutyl group), and specific electronic features on the aromatic ring.

For example, studies on various sigma receptor ligands have shown that a certain distance between the basic nitrogen and the aromatic ring is optimal for high-affinity binding. This is consistent with the presence of the butyl linker in this compound. Furthermore, the nature of the substituent on the aromatic ring is a well-established determinant of selectivity between sigma-1 and sigma-2 receptor subtypes. While some studies have investigated nitrophenyl derivatives for their anticocaine actions through sigma receptor antagonism, the lipophilicity of the nitro substitution was found to potentially reduce its ability to cross the blood-brain barrier. nih.gov This underscores the importance of a holistic approach to SAR, considering not only binding affinity but also pharmacokinetic properties.

By analyzing the SAR of a diverse range of morpholine derivatives, medicinal chemists can identify the key structural determinants for potency and selectivity, leading to the design of novel compounds with improved therapeutic profiles.

Pre Clinical Pharmacological and Mechanistic Studies of 4 4 4 Nitrophenoxy Butyl Morpholine

In Vitro Biological Activity Profiling in Cellular and Biochemical Systems

The in vitro biological activity of morpholine (B109124) derivatives has been explored in various cellular and biochemical assays to determine their potential therapeutic effects.

Enzyme Inhibition and Activation Assays

While specific enzyme inhibition or activation data for 4-[4-(4-nitrophenoxy)butyl]morpholine is not extensively detailed in the available literature, the broader class of 4-(4-nitrophenyl)morpholine (B78992) derivatives has been investigated in the context of enzyme activity. chemimpex.com These studies are crucial in understanding the compound's mechanism of action at a biochemical level. For instance, the thiomorpholine (B91149) analogue has been utilized as a precursor in the development of kinase inhibitors, suggesting that this class of compounds can be structurally optimized to interact with enzyme active sites. mdpi.com

Receptor Binding and Modulation Studies

Studies into the receptor binding and modulation properties of 4-(4-nitrophenyl)morpholine derivatives provide insights into their potential pharmacological effects. chemimpex.com The interaction of these compounds with various receptors is a key area of investigation to understand their biological activity.

Cellular Assays for Antiproliferative or Antimicrobial Activity

Derivatives of 4-(4-nitrophenyl)morpholine have demonstrated notable activity in cellular assays. Several studies have highlighted the anticancer potential of these compounds. nih.govresearchgate.net The antiproliferative activity of related quinolin-2(1H)-one derivatives has been evaluated against various cancer cell lines, with some compounds showing significant potency. mdpi.com

In the realm of antimicrobial activity, various morpholine derivatives have been synthesized and evaluated. researchgate.net While some morpholine compounds exhibit inherent antimicrobial properties, others, like 4-(Phenylsulfonyl) morpholine, have been shown to modulate the activity of existing antibiotics against multidrug-resistant bacterial strains. nih.gov For example, 4-(2-nitrobutyl)morpholine has demonstrated broad-spectrum antimicrobial activity against yeasts, molds, and bacteria, with minimum inhibitory concentration (MIC) values as low as 5 to 25 ppm under acidic conditions. google.com

CompoundActivity TypeOrganism/Cell LineKey Findings
4-(2-nitrobutyl)morpholineAntimicrobialYeasts, Molds, BacteriaMIC values ranged from 5 to 25 ppm at pH 4.5. google.com
4-(Phenylsulfonyl) morpholineAntibiotic ModulationP. aeruginosa 03Reduced the MIC of amikacin from 312.5 to 39.06 µg/mL. nih.gov

Investigation of Specific Cellular Pathways

The investigation of how these compounds affect specific cellular pathways is ongoing. The morpholine scaffold is recognized for its ability to be incorporated into molecules that can influence various biological pathways, contributing to activities such as anticancer and anti-inflammatory effects. researchgate.net

Elucidation of Molecular Targets and Binding Mechanisms

Understanding the direct molecular targets and binding mechanisms is critical for the rational design of more potent and selective derivatives.

Identification of Specific Protein or Nucleic Acid Interactions

The molecular structure of 4-(4-nitrophenyl)morpholine has been characterized, revealing a chair conformation for the morpholine ring. nih.gov Crystal structure analysis has shown that aromatic π–π stacking interactions play a role in stabilizing the crystal lattice. nih.govresearchgate.net Such structural information is foundational for understanding how these molecules may interact with biological macromolecules. The thiomorpholine analogue, 4-(4-nitrophenyl)thiomorpholine, has been used as a precursor for molecules targeting kinases and reverse transcriptase, indicating that this scaffold can be tailored to interact with specific protein targets. mdpi.com The nitro group of related compounds can be reduced to form reactive intermediates that are capable of interacting with proteins and nucleic acids.

Mechanistic Pathways of Action in Cellular Models

There is no available information from cellular model studies to detail the mechanistic pathways of action for this compound.

In Vivo Mechanistic Studies in Pre-clinical Animal Models

Specific in vivo mechanistic studies in preclinical animal models for this compound have not been reported in the available literature.

Investigation of Target Engagement in Animal Tissues

Data regarding the investigation of target engagement of this compound in animal tissues is not available.

Pharmacodynamic Biomarker Evaluation in Pre-clinical Models

There are no published studies on the evaluation of pharmacodynamic biomarkers for this compound in preclinical models.

Computational Chemistry and Molecular Modeling of 4 4 4 Nitrophenoxy Butyl Morpholine

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the energy landscape of these conformers identifies the most stable, low-energy structures that the molecule is likely to adopt.

For 4-[4-(4-nitrophenoxy)butyl]morpholine, conformational flexibility arises from several key areas:

The Morpholine (B109124) Ring: Like its parent heterocycle, the morpholine ring in the compound typically adopts a stable chair conformation to minimize steric strain. researchgate.netnih.gov

The Butyl Linker: The four-carbon butyl chain connecting the morpholine and nitrophenoxy moieties has multiple rotatable single bonds (C-C, C-O, C-N).

The Nitrophenoxy Group: Rotation around the C-O bond connecting the ether to the phenyl ring also contributes to the conformational diversity.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data to illustrate the concept of an energy landscape.

Conformer Dihedral Angle (C-C-C-C of butyl chain) Relative Energy (kcal/mol) Population (%) at 298K
Global Minimum (Extended) ~180° (anti) 0.00 75.5
Local Minimum (Gauche) ~60° (gauche) 0.80 18.1
Transitional State ~120° 3.50 0.1

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more accurate description of a molecule's electronic properties than molecular mechanics. researchgate.net DFT calculations are used to optimize the molecular geometry and to compute fundamental electronic descriptors that govern reactivity. Studies on related nitrophenyl and morpholine-containing structures have successfully used DFT to understand their structural and electronic characteristics. mdpi.comresearchgate.net

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are fundamental to how a molecule interacts with biological targets. rsc.org

For this compound, an MESP analysis would predictably show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the nitro group and, to a lesser extent, the oxygen and nitrogen atoms of the morpholine ring. These are the primary sites for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atoms of the butyl chain and the aromatic ring. These regions can act as hydrogen bond donors.

Neutral Potential (Green): Spread across the carbon backbone of the butyl chain and the phenyl ring, indicating regions that are likely to engage in hydrophobic or van der Waals interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org

A smaller HOMO-LUMO gap suggests a molecule is more polarizable and more chemically reactive. For this compound, one would expect:

HOMO: Primarily distributed over the electron-rich nitrophenoxy moiety.

LUMO: Largely localized on the electron-withdrawing nitro group and the phenyl ring.

The charge transfer from the HOMO to the LUMO corresponds to the primary electronic excitation. mdpi.com

Table 2: Representative Frontier Orbital Data based on Analogous Compounds This table contains representative data from similar nitrophenyl-containing compounds to illustrate the concept. researchgate.netmaterialsciencejournal.org

Parameter Energy (eV) Implication
E_HOMO -7.15 Electron-donating capability
E_LUMO -2.60 Electron-accepting capability
Energy Gap (ΔE) 4.55 High kinetic stability, lower reactivity
Ionization Potential (I) 7.15 Energy required to remove an electron

Molecular Docking Simulations for Putative Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for both identifying potential biological targets and optimizing lead compounds. nih.gov

Given the novelty of this compound, a "reverse docking" approach could be employed. researchgate.netcapes.gov.br In this strategy, the molecule is computationally screened against a large library of known protein structures to identify which ones it binds to most favorably. This can generate hypotheses about its mechanism of action.

Once a putative target is identified (for example, a protein kinase or receptor, common targets for morpholine derivatives), "forward docking" is used to predict the specific binding pose. researchgate.net The simulation would likely reveal key interactions:

Hydrogen Bonds: The morpholine nitrogen/oxygen and the nitro group oxygens acting as hydrogen bond acceptors with residues like arginine, lysine, or serine in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the aliphatic butyl chain fitting into hydrophobic pockets of the target protein.

π-π Stacking: The nitrophenyl ring interacting with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Illustrative Docking Scores Against Hypothetical Protein Targets This table shows hypothetical docking scores (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity.

Protein Target (PDB ID) Target Class Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
3IG7 Colon Cancer Target -8.5 H-bond with SER, hydrophobic contact
1ERR Estrogen Receptor -9.2 H-bond with ARG, π-π stacking with PHE

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Interaction Dynamics

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time. nih.gov An MD simulation, often run for hundreds of nanoseconds, tracks the atomic movements of the system in a simulated physiological environment. youtube.com

Key metrics from an MD simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated over the simulation time. A low and stable RMSD value for the ligand indicates that it remains firmly bound in the active site and does not diffuse away. tjnpr.org

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein interact most significantly with the ligand.

Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds over time, confirming the persistence of key interactions predicted by docking.

Table 4: Hypothetical Molecular Dynamics Simulation Results for Ligand Stability This table presents idealized data from a hypothetical 100 ns MD simulation to illustrate complex stability.

Metric Average Value Interpretation
Ligand RMSD 1.8 Å Stable binding within the active site
Protein Backbone RMSD 2.5 Å Protein structure remains stable
H-Bond Occupancy (Ligand-ARG123) 85.7% A persistent and strong hydrogen bond

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structures of a series of compounds with their biological activities using statistical methods. nih.govmdpi.com A QSAR model can be used to predict the activity of new, unsynthesized molecules and to guide the design of more potent analogs. frontiersin.org

To build a QSAR model for this compound, a dataset of structurally similar morpholine derivatives with known biological activity (e.g., IC₅₀ values) would be required. For each molecule in the series, a set of numerical "descriptors" is calculated. These can include:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Describing atomic connectivity.

Physicochemical Descriptors: LogP (lipophilicity), Polar Surface Area (PSA).

Quantum Chemical Descriptors: Dipole moment, HOMO/LUMO energies.

A mathematical equation is then generated to link these descriptors to the observed activity. This model could then predict the activity of this compound and suggest modifications—such as changing the linker length or altering substituents on the phenyl ring—to improve its potency.

Table 5: Key Molecular Descriptors for a QSAR Model of this compound These descriptor values are calculated from its known structure and are essential inputs for a QSAR model.

Descriptor Type Descriptor Name Calculated Value Relevance
Constitutional Molecular Weight 266.29 g/mol Size and bulk
Physicochemical LogP (Octanol-Water Partition) ~2.5 Membrane permeability, solubility
Physicochemical Polar Surface Area (PSA) 64.9 Ų H-bonding potential, permeability
Electronic Dipole Moment ~5.8 D Overall molecular polarity

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. These descriptors are fundamental in computational chemistry for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. For the analogue 4-(4-nitrophenyl)morpholine (B78992) , a variety of molecular descriptors have been computed and are available in public databases such as PubChem. nih.gov These descriptors can be categorized into several classes, including physicochemical, topological, and quantum chemical descriptors.

Physicochemical descriptors, such as the logarithm of the partition coefficient (LogP), reflect the lipophilicity of a molecule, which is crucial for its pharmacokinetic behavior. Topological descriptors are derived from the two-dimensional representation of the molecule and describe its size, shape, and branching. Quantum chemical descriptors, obtained from the three-dimensional electronic structure of the molecule, provide insights into its reactivity and intermolecular interactions.

A selection of computed molecular descriptors for 4-(4-nitrophenyl)morpholine is presented in the interactive table below.

Descriptor TypeDescriptor NameValueSource
Physicochemical Molecular Weight208.21 g/mol nih.gov
XLogP31.2 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov
Rotatable Bond Count1 nih.gov
Topological Topological Polar Surface Area58.3 Ų nih.gov
Heavy Atom Count15 nih.gov
Complexity215 nih.gov
Quantum Chemical Formal Charge0 nih.gov

These descriptors provide a quantitative profile of the molecule's characteristics. For instance, the topological polar surface area (TPSA) is a good indicator of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

Predictive Model Development and Validation

Predictive models, particularly QSAR models, are powerful tools in drug discovery and development. They establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models have been developed for This compound , the principles of model development can be illustrated using the types of descriptors derived for its analogue, 4-(4-nitrophenyl)morpholine , and by examining studies on other nitroaromatic compounds. mdpi.comnih.govnih.gov

The development of a predictive QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, quantum chemical, etc.) are calculated for each compound in the dataset. nih.govbohrium.commdpi.com

Feature Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the biological activity. This step is crucial to avoid overfitting and to create a robust and interpretable model. nih.gov

Model Generation: A mathematical model is built using various regression or classification techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov

Model Validation: The predictive power of the model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with the test set.

For a hypothetical QSAR model for a series of nitroaromatic morpholine derivatives, descriptors such as those listed for 4-(4-nitrophenyl)morpholine would be critical. For example, the electronic properties of the nitro group, quantified by quantum chemical descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) and atomic charges, are often important for the biological activity of nitroaromatic compounds. mdpi.comnih.gov Similarly, descriptors related to molecular size and lipophilicity (e.g., molecular weight and XLogP3) would likely play a significant role.

An illustrative linear QSAR model might take the following form:

log(1/IC50) = β0 + β1(XLogP3) + β2(TPSA) + β3*(E_LUMO)

Where IC50 is the concentration of the compound required to inhibit a biological process by 50%, and β are the regression coefficients determined from the training data. The statistical quality of such a model is evaluated using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Advanced Research Directions and Future Perspectives for 4 4 4 Nitrophenoxy Butyl Morpholine

Rational Design of Next-Generation Analogs Based on SAR and Computational Insights

The rational design of next-generation analogs of a lead compound is a cornerstone of modern drug discovery, guided by structure-activity relationship (SAR) studies and computational chemistry. For morpholine-containing scaffolds, SAR studies often reveal that modifications to the substituents on the morpholine (B109124) ring and associated aromatic systems can significantly impact biological activity. For instance, in other series of morpholine derivatives, the nature and position of substituents on an aromatic ring have been shown to be critical for potency and selectivity. researchgate.net

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process. These methods can predict the binding affinity of hypothetical analogs to a biological target, helping to prioritize synthetic efforts. For a compound like 4-[4-(4-nitrophenoxy)butyl]morpholine, computational approaches could explore modifications to the nitrophenyl group, the butyl linker, and the morpholine ring itself to enhance desired properties.

Exploration of Novel Pre-clinical Biological Activities and Therapeutic Hypotheses

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide range of biological activities. nih.gov Derivatives of the related compound, 4-(4-nitrophenyl)morpholine (B78992), have been investigated for potential anticancer activities. nih.govresearchgate.net The thiomorpholine (B91149) analog, 4-(4-nitrophenyl)thiomorpholine, has been used as a precursor in the development of agents for various diseases, including diabetes, migraine, and infectious diseases. mdpi.com

Based on the activities of these related structures, it is plausible to hypothesize that this compound and its analogs could be explored for a variety of therapeutic applications. Pre-clinical screening in relevant biological assays would be the first step to identify potential activities and formulate therapeutic hypotheses.

Development of Advanced In Vitro and In Vivo Research Models for Comprehensive Mechanistic Studies

To elucidate the mechanism of action of any new bioactive compound, robust in vitro and in vivo research models are essential. For a novel morpholine derivative, a tiered approach would be necessary.

In Vitro Models:

Cell-based assays: A panel of human cancer cell lines or other disease-relevant cell types would be used to determine cytotoxic or other cellular effects.

Enzyme inhibition assays: If a specific enzyme target is hypothesized, biochemical assays would be employed to quantify inhibitory activity.

Target engagement assays: Techniques like cellular thermal shift assays (CETSA) can confirm that the compound binds to its intended target within a cellular context.

In Vivo Models:

Animal models of disease: Should in vitro studies show promise, the compound would be tested in appropriate animal models (e.g., tumor xenografts in mice for anticancer agents) to evaluate efficacy.

Pharmacokinetic studies: Animal models are also crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Integration of Artificial Intelligence and Machine Learning in Chemical Biology Research for Morpholine Derivatives

Predictive Modeling: ML models can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel morpholine derivatives. mdpi.com This can accelerate the identification of promising candidates and reduce the need for extensive experimental screening. cam.ac.uk

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. harvard.edu These models could be used to generate novel morpholine-based scaffolds optimized for a specific biological target.

Synthesis Planning: AI tools are being developed to predict optimal synthetic routes for complex molecules, which could aid in the efficient synthesis of novel morpholine analogs. mit.edu

Table 1: Applications of AI/ML in Morpholine Derivative Research

Application AreaAI/ML TechniquePotential Impact
Lead Optimization Quantitative Structure-Activity Relationship (QSAR)Predicts biological activity of new analogs, prioritizing synthesis.
Target Identification Deep Learning on Omics DataIdentifies novel biological targets for morpholine derivatives.
De Novo Design Generative Adversarial Networks (GANs)Designs novel morpholine scaffolds with optimized properties.
Synthesis Prediction Retrosynthesis AlgorithmsSuggests efficient synthetic pathways for complex morpholine structures.

Methodological Innovations in Synthesis and Derivatization for Complex Morpholine Structures

The synthesis of complex and diverse morpholine derivatives is an active area of chemical research. nih.gov Innovations in synthetic methodology are crucial for accessing novel chemical space and enabling the exploration of structure-activity relationships.

Recent advances in this area include:

Diversity-Oriented Synthesis (DOS): Strategies to create structurally diverse libraries of morpholine-containing scaffolds from common starting materials. researchgate.net

Novel Cyclization Methods: Development of new chemical reactions to form the morpholine ring with high efficiency and stereocontrol. nih.gov

Late-Stage Functionalization: Methods to modify complex morpholine-containing molecules at a late stage in the synthesis, allowing for the rapid generation of analogs.

The development of green and efficient synthetic protocols, such as those using inexpensive reagents and minimizing waste, is also a key focus. chemrxiv.org These methodological innovations will be critical for the future development of complex morpholine-based therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(4-nitrophenoxy)butyl]morpholine, and how can purity be maximized?

  • Methodology : Synthesis typically involves nucleophilic substitution between 4-nitrophenol and a bromobutyl precursor, followed by reaction with morpholine. Key steps:

  • Step 1 : React 4-nitrophenol with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃) to form 4-(4-bromobutoxy)nitrobenzene.
  • Step 2 : Substitute the bromide with morpholine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., nitro group at para-position, morpholine ring protons at δ 2.4–3.8 ppm) .
  • IR : Confirm nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles and packing interactions. For example, orthorhombic Pbca symmetry (as in analogous 4-(4-nitrophenyl)morpholine) reveals intermolecular C–H···O interactions stabilizing the lattice .

Q. How does the nitro group influence the compound’s electronic structure and reactivity?

  • Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show:

  • The nitro group withdraws electron density, polarizing the phenoxy ring (Mulliken charge: +0.25 on nitro-attached carbon).
  • Reduced HOMO-LUMO gap (~4.5 eV) suggests potential for charge-transfer interactions .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the anticancer activity of this compound?

  • Methodology :

  • Cell Lines : Test cytotoxicity against human cancer lines (e.g., MCF-7, A549) using MTT assays. Include normal cells (e.g., HEK293) for selectivity assessment.
  • Mechanistic Studies : Perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (e.g., caspase-3 activation).
  • Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 4-(4-nitrophenyl)morpholine derivatives with IC₅₀ ~10–50 µM) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • SAR Strategies :

  • Modify the Phenoxy Group : Replace nitro with cyano or trifluoromethyl to alter electron-withdrawing effects.
  • Vary the Alkyl Chain : Shorten the butyl linker to reduce conformational flexibility (e.g., propyl analogs).
  • Comparative Data : Analogous compounds like N-[4-(4-nitrophenoxy)butyl]aniline show reduced activity, highlighting the importance of the morpholine ring for target binding .

Q. What computational tools predict binding modes of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into kinase domains (e.g., PI3K or EGFR). Key parameters:

  • Grid box centered on ATP-binding site (coordinates: x=15.2, y=22.8, z=18.4).
  • Scoring functions (e.g., ΔG < −8 kcal/mol) prioritize high-affinity poses .

Contradiction Analysis

  • Synthetic Yields : reports 68% yield via substitution, while suggests 75% via reductive amination. Contradictions may arise from differing starting materials or purification protocols. Researchers should optimize based on precursor availability .
  • Bioactivity : While highlights anticancer potential, structurally similar compounds (e.g., ’s cyclohexenyl-morpholine) show CNS activity. Target specificity must be validated via kinase profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.